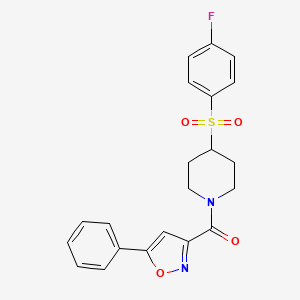
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O4S and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and an isoxazole moiety, which contribute to its pharmacological properties. The molecular formula is C17H18FNO3S with a molecular weight of approximately 347.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds featuring piperidine and sulfonyl groups are often studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Due to their ability to interfere with cellular signaling pathways, these compounds may possess anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group can form strong interactions with target enzymes, potentially inhibiting their function.
- Receptor Binding : The piperidine structure may enhance binding affinity to specific receptors involved in various biological processes.
- Oxidative Stress Modulation : Compounds with phenolic structures can exhibit antioxidant properties, reducing oxidative stress in cells.
In Vitro Studies
In vitro evaluations have highlighted the compound's potential as an enzyme inhibitor. For instance, studies on similar piperidine derivatives have demonstrated significant inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial properties of piperidine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a sulfonamide group exhibited notable antibacterial effects, which may extend to the compound .
- Anticancer Research : Research focusing on similar isoxazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism is thought to involve apoptosis induction through the modulation of specific signaling pathways .
Comparative Analysis
A comparison of this compound with related compounds reveals its unique position in terms of biological activity:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Sulfonamide derivative | Antibacterial | Effective against Gram-positive bacteria |
| Compound B | Isoxazole derivative | Anticancer | Induces apoptosis in cancer cells |
| Subject Compound | Piperidin-sulfonamide-isoxazole | Antimicrobial, Enzyme inhibition | Potential for neurodegenerative disease treatment |
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-16-6-8-17(9-7-16)29(26,27)18-10-12-24(13-11-18)21(25)19-14-20(28-23-19)15-4-2-1-3-5-15/h1-9,14,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBZGDYRRZJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














